1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid
Description
1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid (CAS: 1006451-25-7) is a heterocyclic compound featuring a pyrazole core substituted with a butyl group at the N1 position, a chlorine atom at the C4 position, and a carboxylic acid moiety at C3 . Its structure combines lipophilic (butyl), electron-withdrawing (chloro), and acidic (carboxylic acid) groups, which may influence reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
1-butyl-4-chloropyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-2-3-4-11-5-6(9)7(10-11)8(12)13/h5H,2-4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJDAWLGUWVPST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-chloro-3-nitropyrazole with butylamine, followed by reduction and subsequent carboxylation. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes nitration, amination, reduction, and carboxylation steps, each optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds, including 1-butyl-4-chloro-1H-pyrazole-3-carboxylic acid, exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Anti-inflammatory Properties
The compound has been explored for its anti-inflammatory effects. It acts as a bradykinin B1 receptor antagonist, which is crucial for treating inflammatory diseases . The ability to modulate inflammatory pathways positions it as a valuable therapeutic agent.
Cancer Research
In cancer research, pyrazole derivatives have been investigated for their ability to inhibit specific kinases involved in tumor growth. For example, compounds similar to this compound have demonstrated potential in targeting pathways associated with cancer cell proliferation .
Agrochemical Applications
Herbicidal Activity
The compound has shown promise in agrochemical formulations as a herbicide. Studies suggest that pyrazole derivatives can effectively control weed growth by interfering with plant metabolic processes. This application is particularly relevant in developing environmentally friendly herbicides that minimize the ecological impact .
Pesticide Development
In addition to herbicides, this compound has potential as an insecticide. Its effectiveness against certain pests can be attributed to its ability to disrupt biological functions in target organisms .
Materials Science
Polymer Chemistry
The unique properties of this compound make it suitable for use in polymer chemistry. It can act as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Research into its incorporation into polymer matrices shows potential for creating materials with specialized functionalities .
Case Study 1: Antimicrobial Efficacy
A study conducted on various pyrazole derivatives, including this compound, revealed that these compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated strong potential for these compounds as new antimicrobial agents .
Case Study 2: Anti-inflammatory Mechanism
Research into the anti-inflammatory mechanisms of pyrazole derivatives highlighted the role of this compound in inhibiting bradykinin B1 receptors. This inhibition was linked to reduced inflammation markers in animal models, showcasing its therapeutic potential in treating inflammatory disorders .
Data Tables
| Application Area | Specific Use | Efficacy/Impact |
|---|---|---|
| Medicinal Chemistry | Antimicrobial | Effective against multiple bacterial strains |
| Anti-inflammatory | Modulates inflammatory pathways effectively | |
| Agrochemicals | Herbicide | Controls weed growth with minimal ecological impact |
| Insecticide | Disrupts biological functions in pests | |
| Materials Science | Polymer Chemistry | Enhances thermal and mechanical properties of polymers |
Mechanism of Action
The mechanism of action of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the butyl and chloro substituents can enhance binding affinity through hydrophobic interactions and halogen bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Pyrazole Derivatives
Structural and Functional Group Variations
The following table summarizes key structural features, synthesis methods, and properties of 1-butyl-4-chloro-1H-pyrazole-3-carboxylic acid and analogous compounds:
Key Comparisons
Substituent Effects on Physicochemical Properties
- The allyl group in introduces unsaturation, which may increase reactivity.
- Electron-Withdrawing Groups (R4): The chlorine atom at C4 in the target compound and stabilizes the pyrazole ring through inductive effects, contrasting with electron-donating groups like methoxy in .
- Functional Groups: The carboxylic acid at C3 in the target compound offers hydrogen-bonding capability and acidity (pKa ~3-4), whereas carbaldehyde derivatives (e.g., ) exhibit electrophilic reactivity for further functionalization.
Biological Activity
1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid (CAS Number: 1006451-25-7) is a pyrazole derivative characterized by its unique structure, which includes a butyl group, a chloro substituent, and a carboxylic acid functional group attached to a pyrazole ring. This compound has garnered attention in pharmaceutical and agrochemical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H11ClN2O2
- Molecular Weight : 202.64 g/mol
- Structural Features : The presence of the butyl group enhances lipophilicity, which may influence the compound's interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and receptor binding.
Enzyme Inhibition
Studies have shown that this compound can inhibit specific enzymes involved in critical biological pathways. For instance:
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| JAK2 | Competitive | 0.15 nM |
| Aurora A Kinase | Non-competitive | 0.067 µM |
The inhibition of JAK2 is particularly significant as it plays a crucial role in the JAK/STAT signaling pathway, which is implicated in various cancers and inflammatory diseases .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines:
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| A549 | 26 | Cell cycle arrest |
| HepG2 | 17.82 | Inhibition of proliferation |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through multiple mechanisms, making it a candidate for further development as an anticancer agent .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific receptors and enzymes, leading to downstream effects that modulate cell signaling pathways.
Binding Affinity Studies
Interaction studies have demonstrated that this compound exhibits significant binding affinity for various biological targets, including:
- Receptors : Potential modulation of receptor activity involved in cell growth and survival.
- Enzymes : Inhibition of key enzymes in metabolic pathways related to cancer progression.
Case Studies
Recent case studies have highlighted the therapeutic potential of pyrazole derivatives, including this compound:
- Study on MCF7 Cells : A study reported an IC50 value of 3.79 µM for MCF7 breast cancer cells, indicating strong cytotoxicity and potential for development as a breast cancer therapeutic .
- Combination Therapy : In combination with other chemotherapeutic agents, this compound showed enhanced efficacy against resistant cancer cell lines, suggesting its utility in overcoming drug resistance .
Q & A
Q. What are the optimal synthetic routes for 1-butyl-4-chloro-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves multi-step procedures, including cyclization, halogenation, and functional group modifications. For analogs, triazenylpyrazole precursors have been used with azido(trimethyl)silane and trifluoroacetic acid (TFA) under controlled temperatures (0–50°C) to introduce azide groups, followed by purification via flash chromatography (cyclohexane/ethyl acetate gradients) . Optimization requires monitoring via TLC, adjusting stoichiometric ratios (e.g., 7.5 equivalents of azido reagent), and testing reaction durations (e.g., 16 hours for full conversion). NMR and IR spectroscopy validate intermediate structures (e.g., azide stretches at 2143 cm⁻¹ in IR) .
Q. How should researchers characterize the structural purity of this compound, and what analytical techniques are critical?
- Methodological Answer : Use a combination of 1H/13C NMR (e.g., δ 7.27–7.84 ppm for aromatic protons in CDCl3 ), IR spectroscopy (carboxylic acid C=O stretches ~1700 cm⁻¹ ), and HRMS for molecular weight confirmation. X-ray crystallography (e.g., Acta Crystallographica data ) resolves ambiguities in regiochemistry. For derivatives, LCMS purity checks (>95%) and elemental analysis are recommended .
Q. What safety protocols are essential when handling pyrazole carboxylic acids with chloro and alkyl substituents?
- Methodological Answer : Follow OSHA/GHS guidelines: use PPE (gloves, goggles), work in fume hoods, and avoid inhalation/skin contact. Pyrazole derivatives with chloro groups may release toxic gases (e.g., HCl) under decomposition; neutralize spills with sand/vermiculite . Store in sealed containers under dry, ventilated conditions. Refer to SDS sheets for acute toxicity data (e.g., LD50 values for analogs ).
Advanced Research Questions
Q. How do the butyl and chloro substituents influence the compound’s reactivity and biological activity compared to other pyrazole analogs?
- Methodological Answer : The butyl group enhances lipophilicity, affecting membrane permeability in bioassays, while the chloro substituent at position 4 increases electrophilicity, influencing nucleophilic substitution reactions. Comparative studies on analogs (e.g., 1-methyl vs. 1-benzyl derivatives) show that bulkier substituents reduce enzyme binding affinity due to steric hindrance, whereas electron-withdrawing groups (e.g., Cl) enhance stability against metabolic degradation . Computational docking (e.g., AutoDock Vina) can predict binding modes to targets like cytochrome P450 .
Q. What strategies resolve contradictions in reported biological activity data for pyrazole carboxylic acids?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent). Standardize protocols:
- Use consistent cell lines (e.g., HEK293 for enzyme inhibition).
- Control solvent effects (DMSO concentrations ≤1% ).
- Validate via orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity ).
Re-evaluate structure-activity relationships (SAR) using isosteric replacements (e.g., replacing Cl with CF3 ) to isolate substituent effects.
Q. How can computational modeling guide the design of derivatives for target-specific applications?
- Methodological Answer : Perform DFT calculations (Gaussian 16) to predict acid dissociation constants (pKa) of the carboxylic group, which affects solubility and bioavailability. Molecular dynamics simulations (AMBER) assess conformational stability in aqueous vs. lipid environments. For enzyme targets, generate homology models (SWISS-MODEL) and screen virtual libraries for binding energy scores (< -8 kcal/mol indicates high affinity ).
Q. What are the challenges in scaling up synthesis while maintaining regiochemical purity?
- Methodological Answer : Scaling issues include controlling exothermic reactions (e.g., halogenation) and minimizing byproducts. Use flow chemistry for precise temperature control during cyclization. Monitor regioselectivity via in situ Raman spectroscopy. For purification, switch from flash chromatography to preparative HPLC (C18 columns, acetonitrile/water gradients) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
